3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2S/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMFAQGHOJMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide, with the CAS number 2097910-57-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.4 g/mol. The structure includes a bromophenyl group, a hydroxyethyl moiety, and a thiophene-substituted phenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.4 g/mol |
| CAS Number | 2097910-57-9 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
In one study, thiophene derivatives were tested against these pathogens using the Minimum Inhibitory Concentration (MIC) method, revealing promising results that suggest potential therapeutic applications .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom in the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability. The hydroxy group is believed to play a crucial role in hydrogen bonding interactions, potentially increasing binding affinity to biological targets .
A comparative analysis of related compounds indicates that modifications in the thiophene and phenyl substituents can significantly alter the potency of antimicrobial activity. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced activity due to increased electron density on the active site .
Case Studies
- Antiviral Activity : A study focused on the antiviral properties of related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against viral targets . This suggests that modifications similar to those in this compound could yield effective antiviral agents.
- In Vivo Studies : In vivo studies using animal models have shown that compounds with similar structures can reduce infection rates significantly when administered at specific dosages . These findings support further investigation into the pharmacokinetics and therapeutic windows of this compound.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant growth inhibition in cancer cell lines. For instance, derivatives of thalidomide, which share some structural characteristics with this compound, have shown selective toxicity towards tumorigenic cells while sparing healthy ones . This suggests potential for 3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide in targeted cancer therapies.
- Neuropharmacological Effects :
- Antimicrobial Properties :
Synthetic Approaches
The synthesis of this compound can be achieved through various organic reactions that involve bromination of phenolic compounds followed by amide formation with thiophene derivatives. The detailed synthetic pathway includes:
- Bromination of 2-bromophenol.
- Formation of the thiophene-linked amide through coupling reactions.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
Case Studies and Research Findings
- Crystal Structure Analysis :
- Pharmacological Investigations :
- Computational Studies :
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide
- Structural Features :
- Fluoro-biphenyl substituent (enhances metabolic stability vs. bromophenyl).
- Indole-ethyl group (may interact with serotonin receptors).
- Key Differences :
- Lack of thiophene and hydroxyl groups.
- Fluorine instead of bromine alters electronic and steric properties.
3-[5-(4-Bromophenyl)-2-Furyl]-N-[2-(4-Methoxyphenyl)Ethyl]Propanamide
- Structural Features :
- 4-Bromophenyl-furan core (furan introduces oxygen heteroatom for polarity).
- Methoxyphenyl-ethyl substituent (enhances lipophilicity).
- Key Differences :
- Furan vs. thiophene alters aromatic interaction profiles.
- Methoxy group vs. hydroxyl affects hydrogen-bonding capacity.
- Synthesis : Likely synthesized via amide coupling, similar to methods in .
Beta-Hydroxythiofentanyl (N-[1-[2-Hydroxy-2-(Thiophen-2-yl)Ethyl]-4-Piperidinyl]-N-Phenylpropanamide)
- Structural Features :
- Thiophen-ethyl-hydroxyl group (identical to the target compound).
- Piperidine ring and phenyl group (opioid receptor-binding motifs).
- Key Differences : Piperidine ring replaces the hydroxylated ethyl chain in the target compound.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 435.57) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly for the hydroxyethyl-thiophene interaction .
- HPLC-PDA : Ensure >98% purity using a C18 column (acetonitrile/water mobile phase) .
How can researchers investigate the molecular targets and mechanisms of action, particularly for antimicrobial and anticancer activities?
Advanced Research Question
- Target Identification :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites on enzymes like COX-II or kinases .
- Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., neurokinin-1 receptor) .
- Mechanistic Studies :
- Enzyme Inhibition : Evaluate COX-I/COX-II selectivity via colorimetric assays (e.g., prostaglandin E₂ quantification) .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .
- Pathway Analysis : RNA-seq or proteomics to map downstream signaling pathways (e.g., MAPK/ERK) .
What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
Advanced Research Question
- Functional Group Modifications :
- Replace the bromine atom with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on bioactivity .
- Modify the thiophene ring to furan or pyrrole to study π-stacking interactions .
- Pharmacokinetic Profiling :
- LogP : Measure lipophilicity via shake-flask method; target values 2–4 for optimal membrane permeability .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydroxyethyl oxidation) .
- In Vivo Validation : Use xenograft models (e.g., murine cancer) to correlate SAR with efficacy and toxicity .
How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed methodologically?
Q. Data Contradiction Analysis
- Assay Variability :
- Structural Confirmation : Re-characterize batches via NMR/X-ray to rule out impurities or degradation products .
- Computational Validation : Compare docking poses across studies to identify conflicting binding modes .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to assess consensus bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
